molecular formula C11H20NO5P B1675629 Decahydro-6-(phosphonomethyl)-3-isoquinolinecarboxylic acid CAS No. 137433-06-8

Decahydro-6-(phosphonomethyl)-3-isoquinolinecarboxylic acid

Cat. No. B1675629
M. Wt: 277.25 g/mol
InChI Key: STIRHCNEGQQBOY-QEYWKRMJSA-N
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Description

“Decahydro-6-(phosphonomethyl)-3-isoquinolinecarboxylic acid” is a compound with a phosphonate group, i.e., –P (O) (OH) 2 group attached directly to the molecule via a P-C bond . They serve as non-hydrolyzable phosphate mimics in various biomedical applications . Usually, they inhibit enzymes utilizing phosphates as substrates .


Synthesis Analysis

The synthesis of such compounds often involves the preparation of N-(hydroxyalkyl) derivatives of purine or pyrimidine bases followed by the introduction of the phosphonomethyl residue . Another approach is the alkylation of the nucleobase with an appropriate synthetic precursor .


Chemical Reactions Analysis

In the presence of reactive oxygen species (ROS), particularly peroxides, “Decahydro-6-(phosphonomethyl)-3-isoquinolinecarboxylic acid” can undergo oxidation reactions .

Scientific Research Applications

Neuroprotection and Excitotoxicity Modulation Research into Decahydro-6-(phosphonomethyl)-3-isoquinolinecarboxylic acid and its analogs reveals their efficacy as NMDA and AMPA receptor antagonists. These properties suggest potential applications in neuroprotective strategies, particularly in conditions where glutamate-mediated excitotoxicity plays a role. For example, analogs like (3S,4aR,6S,8aR)-6-(phosphonomethyl)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylic acid have been identified as potent and selective NMDA antagonists, indicating their utility in mitigating excitotoxic damage (Ornstein et al., 1996; Ornstein et al., 1992).

Potential in Energy Storage A distinct application outside the realm of neuroprotection involves the use of phosphonate-functionalized compounds in energy storage technologies. For instance, phosphonate-functionalized anthraquinone used in redox flow batteries demonstrates high stability and capacity retention rates, offering insights into the development of more efficient and durable energy storage solutions (Ji et al., 2019).

Chemical Synthesis and Material Science Phosphonate derivatives have been explored for their utility in the synthesis of complex organic molecules and materials science. The reactivity and stability of these compounds facilitate the development of new synthetic pathways and the creation of materials with specialized properties, underscoring their importance in both organic chemistry and material engineering (Léost et al., 1998; Guerrero et al., 2013).

Future Directions

Phosphonate compounds and their prodrugs have shown promising potential in various biomedical applications, especially in the treatment of viral infections . New structures are being investigated with respect to emerging infections and the rising resistance of many pathogens against standard treatments . These include acyclic nucleoside phosphonates with 5-azacytosine as a base moiety, side-chain fluorinated ANPs, aza/deazapurine ANPs . When transformed into an appropriate prodrug by derivatizing their charged functionalities, all these compounds show promising potential to become drug candidates .

properties

IUPAC Name

(3S,4aR,6S,8aR)-6-(phosphonomethyl)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20NO5P/c13-11(14)10-4-9-3-7(6-18(15,16)17)1-2-8(9)5-12-10/h7-10,12H,1-6H2,(H,13,14)(H2,15,16,17)/t7-,8-,9+,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STIRHCNEGQQBOY-QEYWKRMJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNC(CC2CC1CP(=O)(O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CN[C@@H](C[C@H]2C[C@H]1CP(=O)(O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20NO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20929264, DTXSID101336227
Record name LY 274614
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20929264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LY 235959
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101336227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Decahydro-6-(phosphonomethyl)-3-isoquinolinecarboxylic acid

CAS RN

137433-06-8, 136109-04-1
Record name (3S,4aR,6S,8aR)-Decahydro-6-(phosphonomethyl)-3-isoquinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=137433-06-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name LY 274614
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136109041
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LY 235959
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137433068
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LY 274614
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20929264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LY 235959
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101336227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LY-235959
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AR2BHC0C6P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Decahydro-6-(phosphonomethyl)-3-isoquinolinecarboxylic acid
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Reactant of Route 6
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Citations

For This Compound
43
Citations
S Le Guen, G Catheline, JM Besson - European journal of pharmacology, 1999 - Elsevier
This study investigated the contribution of NMDA receptors to the development of tolerance to the antinociceptive properties of morphine at the level of the spinal cord dorsal horn. The …
Number of citations: 22 www.sciencedirect.com
M Yoshiyama, JR Roppolo, WC de GROAT - Journal of Pharmacology and …, 1997 - ASPET
The effects of glutamate receptor antagonists on urinary bladder and external urethral sphincter- (EUS) electromyogram (EMG) activity were evaluated in unanesthetized decerebrate …
Number of citations: 80 jpet.aspetjournals.org
MJ Marino, O Valenti, PJ Conn - Drugs & aging, 2003 - Springer
Parkinson’s disease is a debilitating neurodegenerative movement disorder that is the result of a degeneration of dopaminergic neurons in the substantia nigra pars compacta. The …
Number of citations: 141 link.springer.com
PJ Baumbarger, M Muhlhauser, J Zhai, CR Yang… - … of Pharmacology and …, 2001 - ASPET
Positive modulators of glutamate α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid (AMPA) receptors can enhance cognitive function in several species. The present experiments …
Number of citations: 52 jpet.aspetjournals.org
M Yoshiyama, JR Roppolo, KB Thor… - British journal of …, 1993 - ncbi.nlm.nih.gov
The effects of 3 competitive N-methyl-D-aspartate (NMDA) receptor antagonists, LY274614, LY233536 and LY235723, on the micturition reflex and external urethral sphincter EMG …
Number of citations: 73 www.ncbi.nlm.nih.gov
K Hemstapat, GR Monteith, D Smith… - Anesthesia & …, 2003 - journals.lww.com
IMPLICATIONS: Large systemic doses of morphine administered to some patients for cancer pain management have been reported to produce myoclonus and allodynia. Indirect …
Number of citations: 81 journals.lww.com
A Singh, MA Jenkins, KJ Burke, G Beck, A Jenkins… - Cell reports, 2018 - cell.com
Dopamine (DA) loss in Parkinson's disease (PD) alters the function of striatal projection neurons (SPNs) and causes motor deficits, but DA replacement can induce further abnormalities. …
Number of citations: 12 www.cell.com
R Kloc, E Luchowska, M Wielosz, B Owe-Larsson… - Neuroscience …, 2008 - Elsevier
We describe a novel aspect of action of memantine ex vivo, in the brain cortical slices and in vitro, in mixed glial cultures. The drug potently increased the production of kynurenic acid, …
Number of citations: 15 www.sciencedirect.com
C Busnardo, NC Ferreira‐Junior, JC Cruz… - Experimental …, 2013 - Wiley Online Library
New Findings • What is the central question of this study? The hypothesis that nitric oxide and NMDA glutamate receptor activation modulate cardiovascular responses to the …
Number of citations: 11 physoc.onlinelibrary.wiley.com
T Suzuki, T Aoki, O Ohnishi, H Nagase… - European journal of …, 2000 - Elsevier
The N-methyl-d-aspartate (NMDA) and metabotropic glutamate (mGlu) receptors are involved in nociceptive transmission in the central nervous system. The present study was …
Number of citations: 9 www.sciencedirect.com

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